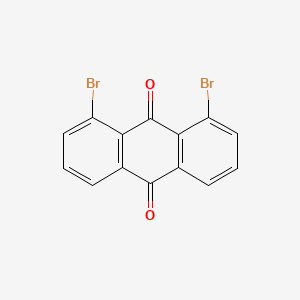

1,8-Dibromoanthraquinone

Description

1,8-Dibromoanthraquinone (C₁₄H₆Br₂O₂) is a halogenated anthraquinone derivative characterized by bromine substituents at the 1- and 8-positions of the anthraquinone core. Substitutions at the 1,8-positions significantly influence electronic distribution, solubility, and biological activity.

Properties

IUPAC Name |

1,8-dibromoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Br2O2/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFCTRBXWWHIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)C3=C(C2=O)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398496 | |

| Record name | 1,8-dibromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38313-16-5 | |

| Record name | 1,8-dibromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Dibromoanthraquinone can be synthesized through the bromination of anthraquinone. The process typically involves the use of bromine in the presence of a solvent such as dichloromethane or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 8 positions .

Industrial Production Methods: In industrial settings, the production of 1,8-dibromoanthraquinone may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,8-Dibromoanthraquinone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form anthraquinone derivatives with different functional groups.

Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed:

Substitution Reactions: Products include various substituted anthraquinone derivatives.

Reduction Reactions: Reduced forms of anthraquinone with different functional groups.

Oxidation Reactions: Oxidized anthraquinone derivatives.

Scientific Research Applications

1,8-Dibromoanthraquinone has diverse applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

Material Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.

Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1,8-dibromoanthraquinone involves its interaction with molecular targets through various pathways:

Electron Transfer: The compound can participate in electron transfer reactions, influencing redox processes in biological systems.

Charge-Transfer Complexes: It can form charge-transfer complexes with other molecules, affecting their electronic properties.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂, Cl) reduce electron density on the anthraquinone core, enhancing electrophilicity and reactivity in substitution reactions . Bromine’s intermediate electronegativity balances reactivity and stability.

- Thermal Stability: Nitro-substituted derivatives exhibit higher melting points (e.g., 318–322°C for 1,8-dinitroanthraquinone) due to strong dipole interactions and planar molecular stacking .

- Biological Activity: Hydroxyl and amino groups (e.g., 1,8-diaminoanthraquinone) improve solubility and enable hydrogen bonding with biological targets, such as protein kinases CK2 .

Antimicrobial Activity:

- 1,8-Dihydroxyanthraquinone derivatives exhibit bacteriostatic effects against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli at 125 µg/mL .

- Rhein (1,8-dihydroxyanthraquinone): Demonstrates potent antibacterial activity against S. aureus by disrupting membrane integrity .

- Nitro-substituted analogs : Show mixed efficacy; nitro groups may reduce bioavailability due to poor solubility but enhance redox cycling for antifungal applications .

Antitumor Potential:

- Halogenated derivatives: 1,8-Dichloroanthraquinone is a precursor in synthesizing anthraquinones with antitumor properties, likely via intercalation or topoisomerase inhibition .

- Amino-substituted analogs: 1,8-Diaminoanthraquinone derivatives exhibit DNA-binding affinity, as shown in docking studies with DNA gyrase .

Biological Activity

1,8-Dibromoanthraquinone is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of 1,8-dibromoanthraquinone, summarizing key findings from various studies, including its mechanisms of action, carcinogenic potential, and therapeutic implications.

Chemical Structure and Properties

1,8-Dibromoanthraquinone is a derivative of anthraquinone with two bromine substituents at the 1 and 8 positions. Its chemical structure is crucial for its biological activity, as the bromine atoms can influence interactions with biological targets.

The biological activity of 1,8-dibromoanthraquinone can be attributed to several mechanisms:

- Electron Transfer : The compound can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells.

- Radical Formation : The presence of bromine enhances the potential for radical formation, which is implicated in various biological processes including carcinogenesis.

- Interaction with Biomolecules : It can bind to DNA and proteins, potentially disrupting cellular functions and leading to cytotoxic effects.

Carcinogenicity Studies

Numerous studies have investigated the carcinogenic potential of 1,8-dibromoanthraquinone. Notably, research conducted by the National Toxicology Program (NTP) has provided substantial evidence regarding its carcinogenic properties:

- Animal Studies : In long-term bioassays involving Fischer 344/N rats and B6C3F1 mice, significant incidences of tumors were observed in multiple organs. For instance:

Summary of Tumor Incidences

| Species | Organ | Control Incidence | Low Dose Incidence | High Dose Incidence |

|---|---|---|---|---|

| F344/N Rats | Liver (Adenoma) | 1/50 | 12/40 | 55/59 |

| F344/N Rats | Liver (Carcinoma) | 0/50 | 12/40 | 46/50 |

| B6C3F1 Mice | Liver (Adenoma) | 18/50 | 43/51 | 50/50 |

| B6C3F1 Mice | Forestomach (Carcinoma) | 0/50 | 12/51 | 13/50 |

This data indicates a clear dose-response relationship with respect to tumor formation, underscoring the compound's potential as a carcinogen.

Antimicrobial Activity

In addition to its carcinogenic properties, 1,8-dibromoanthraquinone has been evaluated for antimicrobial activity. Studies suggest that it exhibits inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Therapeutic Implications

Given its dual nature as both a potential carcinogen and an antimicrobial agent, research into the therapeutic applications of 1,8-dibromoanthraquinone is ongoing. Its ability to induce oxidative stress may be leveraged in targeted cancer therapies; however, careful consideration must be given to dosage and exposure duration to mitigate risks associated with its carcinogenicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.